Enantiomeric Configuration Assignment vs. Cenicriviroc Pharmacophore: Absolute Stereochemistry Requirement at the Sulfoxide Sulfur
The target compound (CAS 854764-37-7) possesses the (R) absolute configuration at the sulfoxide sulfur, whereas the pharmacologically active cenicriviroc molecule requires the (S)-configuration at the identical stereocenter for CCR2/CCR5 receptor binding. ChEBI defines cenicriviroc as containing the N-{4-[(S)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]phenyl}carboxamide moiety, confirming that only the (S)-enantiomer of the intermediate (CAS 497223-38-8) is incorporated into the active drug substance [1]. The cenicriviroc manufacturing patent specifies that the coupling reaction between Compound II and Compound III uses optically pure (S)-Compound III [2]. The racemic intermediate is resolved by chiral HPLC to isolate the (S)-enantiomer for downstream use, while the (R)-enantiomer is separated as the undesired stereoisomer [3]. This absolute configurational distinction means the (R)-enantiomer (CAS 854764-37-7) is functionally excluded from the cenicriviroc synthetic pathway and instead serves as the defined enantiomeric impurity marker.
| Evidence Dimension | Absolute configuration at sulfoxide sulfur |
|---|---|
| Target Compound Data | (R)-configuration (CAS 854764-37-7); IUPAC: 4-[(R)-(3-propylimidazol-4-yl)methylsulfinyl]aniline; SMILES: NC1=CC=C([S@@](CC2=CN=CN2CCC)=O)C=C1 |
| Comparator Or Baseline | (S)-configuration (CAS 497223-38-8); IUPAC: 4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]aniline; confirmed as the active pharmacophore in cenicriviroc (ChEBI CHEBI:149636) |
| Quantified Difference | Opposite absolute configuration (R vs. S) at the sulfur stereocenter; (S)-enantiomer is the required intermediate for cenicriviroc API; (R)-enantiomer is excluded from the active synthetic pathway |
| Conditions | Stereochemical assignment by IUPAC nomenclature, SMILES notation, and ChEBI authoritative database curation |
Why This Matters
For pharmaceutical development and regulatory submissions, the (R)-enantiomer (CAS 854764-37-7) is the only compound that can serve as an authentic reference standard for the undesired enantiomer of the cenicriviroc intermediate—without it, chiral purity cannot be accurately measured in the (S)-Compound III starting material.
- [1] ChEBI. cenicriviroc (CHEBI:149636). IUPAC: N-{4-[(S)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]phenyl}carboxamide at position 5. European Bioinformatics Institute. 2025. View Source
- [2] Tobira Therapeutics, Inc. PROCESS OF MAKING CENICRIVIROC AND RELATED ANALOGS. WO2016105527A1. Claim 72: Compound III is optically pure (S)-Compound III. 2016. View Source
- [3] Drug Synthesis Database (Yaozh). Cenicriviroc mesilate Synthetic Route 1: racemic sulfoxide resolved employing chiral HPLC to furnish the target (S)-enantiomer. Citing WO 2003076411, EP 1484322, JP 2004123694. View Source
